molecular formula C5H12N2O2 B2886813 N-(2-methoxy-1-methylethyl)urea CAS No. 749920-12-5

N-(2-methoxy-1-methylethyl)urea

Cat. No. B2886813
CAS RN: 749920-12-5
M. Wt: 132.163
InChI Key: LWKISYQIMODBPM-UHFFFAOYSA-N
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Description

“N-(2-methoxy-1-methylethyl)urea” is a chemical compound with the molecular formula C5H12N2O2 and a molecular weight of 132.16 . It is used for scientific research and development .

Scientific Research Applications

Directed Lithiation

N-(2-methoxy-1-methylethyl)urea derivatives have been utilized in directed lithiation reactions. For example, lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate allows for the introduction of various substituents at specific positions on the molecule, providing a pathway for synthesizing a wide range of products. These reactions typically yield high levels of regioselectivity and efficiency, demonstrating the utility of these compounds in complex organic synthesis processes (Smith, El‐Hiti, & Alshammari, 2013).

Enzymatic Acylation in Green Chemistry

N-(2-methoxy-1-methylethyl)urea derivatives have also been explored in the context of green chemistry, particularly in enzymatic acylation reactions. These processes have been shown to be highly regioselective and efficient, with the potential to be carried out in greener solvents like 2-methyltetrahydrofuran (MeTHF), a substitute for tetrahydrofuran (THF). This approach not only highlights the versatility of urea derivatives in organic synthesis but also their role in promoting environmentally friendly chemical processes (Simeó, Sinisterra, & Alcántara, 2009).

Thermoresponsive Materials

Research into N-(2-methoxyethyl)methylamino groups and urea bonds within methacrylate monomers has led to the development of thermoresponsive materials. These materials exhibit hydrophobic aggregation in response to temperature changes, making them suitable for a range of applications in smart coatings and drug delivery systems. The incorporation of these urea derivatives into polymers can introduce temperature-sensitive properties, which are valuable in creating responsive materials for biomedical and industrial applications (Kashio et al., 2010).

Anticancer Activity

Certain N-(2-methoxy-1-methylethyl)urea derivatives have been synthesized and tested for their potential anticancer activity. For instance, studies on urea derivatives have indicated their inhibitory effects on various enzymes, and some compounds have demonstrated significant in vitro anticancer activity. This highlights the potential of these compounds in the development of new anticancer agents, offering a promising avenue for future pharmaceutical research (Mustafa, Perveen, & Khan, 2014).

properties

IUPAC Name

1-methoxypropan-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2/c1-4(3-9-2)7-5(6)8/h4H,3H2,1-2H3,(H3,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWKISYQIMODBPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxy-1-methylethyl)urea

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